Cas no 1539810-47-3 (3-bromoimidazo1,5-apyrazine)
3-bromoimidazo1,5-apyrazine Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,5-a]pyrazine, 3-bromo-
- 3-bromoimidazo1,5-apyrazine
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- MDL: MFCD26678981
- Inchi: 1S/C6H4BrN3/c7-6-9-4-5-3-8-1-2-10(5)6/h1-4H
- InChI Key: DAQARHTXLRYRMS-UHFFFAOYSA-N
- SMILES: C12=CN=C(Br)N1C=CN=C2
3-bromoimidazo1,5-apyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-250872-1.0g |
3-bromoimidazo[1,5-a]pyrazine |
1539810-47-3 | 1.0g |
$1133.0 | 2023-03-01 | ||
| Enamine | EN300-250872-2.5g |
3-bromoimidazo[1,5-a]pyrazine |
1539810-47-3 | 2.5g |
$2347.0 | 2023-09-15 | ||
| Enamine | EN300-250872-5.0g |
3-bromoimidazo[1,5-a]pyrazine |
1539810-47-3 | 5.0g |
$2976.0 | 2023-03-01 | ||
| Enamine | EN300-250872-10.0g |
3-bromoimidazo[1,5-a]pyrazine |
1539810-47-3 | 10.0g |
$3742.0 | 2023-03-01 | ||
| Enamine | EN300-250872-1g |
3-bromoimidazo[1,5-a]pyrazine |
1539810-47-3 | 1g |
$1133.0 | 2023-09-15 | ||
| Enamine | EN300-250872-5g |
3-bromoimidazo[1,5-a]pyrazine |
1539810-47-3 | 5g |
$2976.0 | 2023-09-15 | ||
| Enamine | EN300-250872-10g |
3-bromoimidazo[1,5-a]pyrazine |
1539810-47-3 | 10g |
$3742.0 | 2023-09-15 |
3-bromoimidazo1,5-apyrazine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-bromoimidazo1,5-apyrazine
3-Bromoimidazo[1,5-A]Pyrazine: A Comprehensive Overview
3-Bromoimidazo[1,5-a]pyrazine, also known by its CAS number 1539810-47-3, is a heterocyclic aromatic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of imidazo[1,5-a]pyrazines, which are known for their unique electronic properties and structural versatility. The presence of a bromine substituent at the 3-position introduces additional functionality, making it a valuable building block for advanced materials and chemical synthesis.
The synthesis of 3-bromoimidazo[1,5-a]pyrazine typically involves multi-step reactions that exploit the reactivity of pyrazine derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction rates and product yields. These developments underscore the importance of imidazo[1,5-a]pyrazine derivatives in modern organic chemistry.
In terms of physical properties, 3-bromoimidazo[1,5-a]pyrazine exhibits a high degree of thermal stability and strong electronic conjugation due to its aromatic system. These characteristics make it an attractive candidate for applications in optoelectronics and organic electronics. Recent studies have demonstrated its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to absorb and emit light at specific wavelengths has been leveraged in these applications, contributing to advancements in energy-efficient technologies.
The chemical structure of 3-bromoimidazo[1,5-a]pyrazine also lends itself to further functionalization. By modifying the bromine substituent or introducing additional groups at other positions on the ring system, chemists can tailor the compound's properties for specific uses. For example, replacing bromine with other halogens or electron-donating groups can alter the compound's electronic behavior and reactivity. This flexibility has led to its exploration in drug discovery and catalysis.
In the field of materials science, imidazo[1,5-a]pyrazines, including their brominated derivatives like CAS 1539810-47-3, are being investigated for their role in creating novel two-dimensional materials. Recent research has focused on their ability to form stable coordination networks with transition metals, leading to potential applications in molecular electronics and sensing technologies.
The importance of 3-bromoimidazo[1,5-a]pyrazine extends beyond its direct applications. Its synthesis serves as a model for understanding complex heterocyclic chemistry and provides insights into the design of new functional materials. As research continues to uncover its full potential, this compound is poised to play a key role in advancing both fundamental and applied sciences.
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